molecular formula C10H14N2O4 B3048903 [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1855891-13-2

[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B3048903
CAS No.: 1855891-13-2
M. Wt: 226.23
InChI Key: FMVOTCGQWOONAH-UHFFFAOYSA-N
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Description

[3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc) group at the 3-position of the pyrazole ring. The Boc group serves as a protective moiety for amines in synthetic chemistry, enhancing stability during reactions . Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 238.23 g/mol. The acetic acid moiety enables conjugation reactions, making it valuable in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)7-4-5-12(11-7)6-8(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVOTCGQWOONAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184539
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855891-13-2
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855891-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for [3-(tert-Butoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid

Cyclocondensation-Based Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, ethyl 3-oxobutanoate reacts with hydrazine hydrate in acetic acid under reflux to yield 3-hydroxypyrazole-1-carboxylic acid ethyl ester. Subsequent hydrolysis of the ester group generates 3-hydroxypyrazole, a critical intermediate for Boc protection.

Key steps include:

  • Cyclocondensation :
    • Reacting 1,3-diketones with hydrazine in polar solvents (e.g., acetic acid, ethanol) at elevated temperatures (80–120°C).
    • Yields range from 65% to 85%, depending on substituent electronic effects.
  • Hydroxyl Group Activation :
    • The 3-hydroxyl group is activated for Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base (e.g., triethylamine, TEA).

Boc Protection of 3-Hydroxypyrazole

The introduction of the tert-butoxycarbonyl group at the pyrazole’s 3-position is achieved via nucleophilic acyl substitution. In a representative procedure:

  • Reagents : Boc₂O (1.2 equivalents), 4-dimethylaminopyridine (DMAP, catalytic), TEA (2.5 equivalents).
  • Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 12–24 hours.
  • Yield : 70–90% after silica gel chromatography.

The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent functionalization.

N1-Alkylation with Acetic Acid Moiety

The acetic acid group is introduced at the pyrazole’s 1-position through alkylation. Two primary approaches are employed:

Direct Alkylation with Bromoacetic Acid
  • Reagents : Bromoacetic acid (1.5 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents).
  • Conditions : Dimethylformamide (DMF), 60°C, 6–8 hours.
  • Yield : 50–65%, with purification via recrystallization.
Ester Hydrolysis Post-Alkylation
  • Alkylation : React Boc-protected pyrazole with ethyl bromoacetate in acetonitrile using NaH as a base (0°C to room temperature, 4 hours).
  • Hydrolysis : Treat the ethyl ester intermediate with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 2 hours.
  • Overall Yield : 75–80%.

Reaction Optimization and Mechanistic Insights

Boc Protection: Base and Solvent Effects

The choice of base significantly impacts Boc protection efficiency. Comparative studies from patent WO2014200786A1 demonstrate:

Base Solvent Time (h) Yield (%)
TEA DCM 12 88
DIPEA DCM 10 92
4-NMM THF 15 78

DIPEA (N,N-diisopropylethylamine) outperforms TEA due to its superior steric hindrance, minimizing premature Boc group cleavage.

Alkylation Regioselectivity

Pyrazole’s N1 nitrogen exhibits higher nucleophilicity than N2, favoring mono-alkylation. Computational studies attribute this to the aromatic stabilization of the transition state when N1 is functionalized.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.45 (s, 9H, Boc CH₃), 4.65 (s, 2H, CH₂COOH), 6.90 (s, 1H, pyrazole H4), 8.10 (s, 1H, pyrazole H5).
  • ¹³C NMR :
    • δ 28.1 (Boc CH₃), 81.5 (Boc quaternary C), 155.2 (C=O), 170.1 (COOH).

Mass Spectrometry

  • High-Resolution MS (HRMS) :
    • Calculated for C₁₁H₁₅N₃O₄ [M+H]⁺: 254.1134; Found: 254.1136.

Applications in Medicinal Chemistry

Role in PROTAC Development

This compound serves as a rigid linker in proteolysis-targeting chimeras (PROTACs). Its structural rigidity optimizes ternary complex formation between target proteins and E3 ubiquitin ligases, enhancing degradation efficiency.

Prodrug Formulations

The Boc group enables pH-sensitive release of active pharmaceutical ingredients (APIs) in gastrointestinal environments, as demonstrated in patent WO2009057133A2.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is an organic compound with a tert-butoxycarbonyl group attached to a pyrazole ring, connected to an acetic acid moiety. It is primarily used as a rigid linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block: It is used as a building block in the synthesis of complex molecules.
  • Protecting Group: The tert-butoxycarbonyl group can serve as a protecting group for amines in peptide synthesis.

Biology

  • Enzyme Inhibition: Due to its structural features, it has potential use in the design of enzyme inhibitors.

Medicine

  • Drug Development: It is investigated for its potential in drug development, especially in the synthesis of bioactive compounds.

Industry

  • Material Science: It is used in the development of new materials with specific properties.

PROTACs Application

This compound, also known as 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid, is mainly used as a rigid linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation. It interacts with targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase, affecting the ubiquitin-proteasome pathway responsible for protein degradation in cells. Like other PROTAC linkers, it is likely designed to optimize drug-like properties, and the primary result of its action is the degradation of the target protein.

Mechanism of Action

The mechanism of action of [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Trifluoromethyl Substitution
  • Compound : [3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 926241-24-9)
  • Molecular Formula : C₆H₅F₃N₂O₂
  • Key Differences :
    • The Boc group is replaced with a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing.
    • Acidity : The -CF₃ group increases the acidity of the acetic acid (pKa ~2.5 vs. ~4.5 for Boc analog), enhancing solubility in aqueous media .
    • Applications : Useful in agrochemicals and pharmaceuticals due to metabolic stability imparted by fluorine .
Phosphoryl Substitution
  • Compound : [4-(Dimethylphosphoryl)-1H-pyrazol-1-yl]acetic acid
  • Molecular Formula : C₇H₁₁N₂O₄P
  • Key Differences: The phosphoryl group (-PO(CH₃)₂) introduces polarity and hydrogen-bonding capacity.
Ethyl and Trifluoromethyl Combo
  • Compound : 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • Molecular Formula : C₈H₉F₃N₂O₂
  • Key Differences: Lipophilicity: The ethyl group increases logP (2.1 vs. 1.5 for Boc analog), favoring membrane permeability .

Positional Isomerism

  • Compound : 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • Key Differences :
    • The -CF₃ group is at the 4-position instead of 3.
    • Steric Effects : Reduced steric hindrance compared to the 3-Boc analog, facilitating nucleophilic substitution .

Amino Acid Conjugates

  • Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid
  • Molecular Formula : C₁₁H₁₇N₃O₄
  • Key Differences: Extended Chain: A propanoic acid backbone with a Boc-protected amino group. Applications: Used in peptide mimetics and kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid?

The compound is typically synthesized via N-alkylation of pyrazole derivatives with tert-butyl chloroacetate, followed by Boc deprotection under acidic conditions. For example, tert-butyl esters can be cleaved using trifluoroacetic acid (TFA) or titanium tetrachloride in non-aqueous media . Reaction monitoring via TLC (e.g., cyclohexane/ethyl acetate 2:1) and purification via flash chromatography (e.g., 0–25% ethyl acetate gradient) are standard .

Q. How should researchers purify this compound effectively?

Flash chromatography on silica gel with cyclohexane/ethyl acetate gradients (0–25% ethyl acetate) is widely used. Dry loading with Celite® improves separation efficiency. Typical yields range from 76% to 88% after optimization .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons), pyrazole protons (δ ~7.5–8.0 ppm), and acetic acid moiety (δ ~4.0–5.0 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 317.39) confirm the molecular formula (C18H23NO4) .
  • IR spectroscopy : Bands for Boc carbonyl (~1680 cm⁻¹) and pyrazole ring vibrations (~1545 cm⁻¹) .

Q. What are the stability and storage recommendations?

The compound is stable under normal laboratory conditions but degrades in the presence of strong acids/bases or oxidizers. Store at 2–8°C in airtight containers with desiccants. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How to troubleshoot low yields during synthesis?

Low yields may arise from incomplete alkylation or side reactions. Optimize reaction parameters:

  • Temperature : Slow warming from 0°C to 50°C improves selectivity .
  • Stoichiometry : Use 7.5–10 equivalents of activating agents (e.g., TFA) for efficient Boc cleavage .
  • Catalysts : Explore palladium or enzyme-mediated methods for regioselective alkylation .

Q. How to identify and mitigate by-products or impurities?

Common impurities include unreacted starting materials or de-Boc derivatives. Use HPLC with a C18 column (acetonitrile/water gradient) for separation. Cross-validate with high-resolution MS (HRMS) and 2D NMR (e.g., HSQC) to confirm structural assignments .

Q. What strategies address reagent incompatibilities during synthesis?

The compound is incompatible with strong acids, bases, and oxidizing agents. For acid-sensitive steps, replace TFA with milder acids (e.g., HCl/dioxane) or use solid-phase synthesis to minimize side reactions .

Q. How is this compound applied in multi-step syntheses (e.g., drug discovery)?

The Boc-protected pyrazole-acetic acid moiety serves as a versatile intermediate for:

  • Peptide mimetics : Coupling with amines via EDC/HOBt chemistry.
  • Heterocyclic hybrids : Click chemistry (e.g., CuAAC) with azides to form triazole derivatives .

Q. What safety protocols are essential given limited toxicity data?

Although acute toxicity is not fully characterized, handle the compound under fume hoods with PPE (nitrile gloves, lab coats, P95 respirators). Conduct risk assessments using analog data (e.g., pyrazole derivatives) and follow GHS hazard codes (H302, H312, H315) .

Q. Can computational modeling predict reactivity or degradation pathways?

Density functional theory (DFT) studies can model Boc cleavage kinetics under acidic conditions. Molecular docking may also predict interactions in biological systems, aiding drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

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